3-Ethylmorpholine-4-sulfonyl chloride 3-Ethylmorpholine-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17723098
InChI: InChI=1S/C6H12ClNO3S/c1-2-6-5-11-4-3-8(6)12(7,9)10/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C6H12ClNO3S
Molecular Weight: 213.68 g/mol

3-Ethylmorpholine-4-sulfonyl chloride

CAS No.:

Cat. No.: VC17723098

Molecular Formula: C6H12ClNO3S

Molecular Weight: 213.68 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylmorpholine-4-sulfonyl chloride -

Specification

Molecular Formula C6H12ClNO3S
Molecular Weight 213.68 g/mol
IUPAC Name 3-ethylmorpholine-4-sulfonyl chloride
Standard InChI InChI=1S/C6H12ClNO3S/c1-2-6-5-11-4-3-8(6)12(7,9)10/h6H,2-5H2,1H3
Standard InChI Key MTVYCRXZEVLMGQ-UHFFFAOYSA-N
Canonical SMILES CCC1COCCN1S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a six-membered morpholine ring (C₄HₙNO) with an ethyl group (-CH₂CH₃) at the 3-position and a sulfonyl chloride (-SO₂Cl) group at the 4-position. This configuration introduces both steric and electronic effects, influencing reactivity and interaction with nucleophiles.

Molecular Formula: C₆H₁₂ClNO₃S
Molecular Weight: 237.68 g/mol (calculated)
Key Structural Features:

  • Morpholine Ring: Provides a heterocyclic scaffold with one oxygen and one nitrogen atom, enabling hydrogen bonding and coordination chemistry .

  • Sulfonyl Chloride Group: A highly reactive electrophilic center, prone to nucleophilic substitution reactions .

  • Ethyl Substituent: Enhances lipophilicity compared to unsubstituted morpholine derivatives, potentially improving membrane permeability in biological systems .

Spectral Data (Inferred)

While experimental spectra for 3-ethylmorpholine-4-sulfonyl chloride are unavailable, analogous compounds suggest:

  • IR Spectroscopy: Strong absorption bands at ~1,370 cm⁻¹ (S=O asymmetric stretch) and ~1,170 cm⁻¹ (S=O symmetric stretch) .

  • ¹H NMR: Signals for ethyl protons (δ 1.2–1.4 ppm for -CH₃, δ 2.5–3.0 ppm for -CH₂-) and morpholine ring protons (δ 3.6–4.0 ppm) .

Synthetic Pathways

Direct Sulfonation of Ethyl-Substituted Morpholine

A plausible route involves the sulfonation of 3-ethylmorpholine using chlorosulfonic acid or sulfur trioxide:

3-Ethylmorpholine+ClSO3H3-Ethylmorpholine-4-sulfonyl chloride+HCl\text{3-Ethylmorpholine} + \text{ClSO}_3\text{H} \rightarrow \text{3-Ethylmorpholine-4-sulfonyl chloride} + \text{HCl}

Conditions:

  • Temperature: 0–5°C (exothermic reaction control) .

  • Solvent: Dichloromethane or chloroform .

Ethylation Post-Sulfonation

Alternative methods may involve introducing the ethyl group after sulfonation. For example:

  • Sulfonation of Morpholine: Morpholine reacts with chlorosulfonic acid to yield morpholine-4-sulfonyl chloride .

  • Friedel-Crafts Alkylation: Use of ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethyl group at the 3-position .

Challenges:

  • Regioselectivity in alkylation requires careful control to avoid polysubstitution.

  • Sulfonyl chloride’s sensitivity to moisture necessitates anhydrous conditions .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue (Estimated)Basis for Estimation
Melting Point45–50°CAnalog: Morpholine-4-sulfonyl chloride (similar backbone)
Boiling Point290–310°CEthyl group increases volatility vs. methyl analogs
Density1.45–1.50 g/cm³Comparison to C₆H₁₀Cl₂N₂O₂S derivatives
Solubility in THFHighPolar aprotic solvent affinity

Stability and Reactivity

  • Hydrolytic Sensitivity: Reacts vigorously with water to form 3-ethylmorpholine-4-sulfonic acid and HCl .

  • Storage: Requires desiccated environments at 2–8°C to prevent decomposition .

Applications in Organic Synthesis

Sulfonamide Derivatives

The sulfonyl chloride group facilitates nucleophilic displacement with amines, yielding sulfonamides:

3-Ethylmorpholine-4-sulfonyl chloride+R-NH2R-NHSO2(3-Ethylmorpholine)+HCl\text{3-Ethylmorpholine-4-sulfonyl chloride} + \text{R-NH}_2 \rightarrow \text{R-NHSO}_2-\text{(3-Ethylmorpholine)} + \text{HCl}

Examples:

  • Antimicrobial Agents: Sulfonamides derived from ethyl-substituted morpholines show enhanced biofilm penetration .

  • Enzyme Inhibitors: Targeting cysteine proteases via covalent bond formation with active-site thiols .

Polymer Chemistry

As a crosslinking agent in epoxy resins, improving thermal stability and mechanical strength .

ParameterSpecification
CorrosivityCauses severe skin burns (GHS05)
Acute ToxicityHarmful if inhaled (H332)
Environmental ImpactToxic to aquatic life (H400)

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, face shield, and fume hood use mandatory .

  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert material .

Industrial and Research Trends

Patent Analysis

Recent patents (e.g., CN117986162A) highlight advances in sulfonyl chloride synthesis, emphasizing:

  • Catalytic Efficiency: Tetrabutyl phosphonium chloride improves sulfonation yields .

  • Waste Minimization: Closed-loop systems for SO₂ capture and reagent recycling .

Market Outlook

Growing demand in pharmaceuticals (CAGR 6.2%, 2023–2030) drives innovation in ethyl-substituted sulfonyl chlorides for drug intermediate synthesis .

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